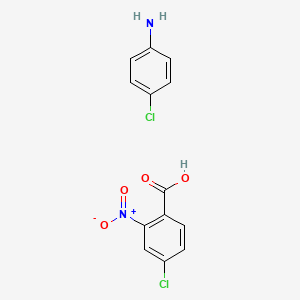

4-Chloroaniline;4-chloro-2-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloroaniline: and 4-chloro-2-nitrobenzoic acid are two distinct yet related compounds with significant industrial and scientific applications. 4-Chloroaniline is an organochlorine compound with the formula ClC₆H₄NH₂. It appears as a pale yellow solid and is one of the three isomers of chloroaniline 4-chloro-2-nitrobenzoic acid is an aromatic compound with the formula C₇H₄ClNO₄, known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

4-Chloroaniline

4-Chloroaniline: is typically prepared by the reduction of 4-nitrochlorobenzene, which itself is synthesized by the nitration of chlorobenzene . The reduction process often involves the use of iron and hydrochloric acid or catalytic hydrogenation.

4-chloro-2-nitrobenzoic acid

4-chloro-2-nitrobenzoic acid: can be prepared by the nitration of 4-chlorobenzoic acid

Chemical Reactions Analysis

4-Chloroaniline

4-Chloroaniline: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-chloronitrobenzene.

Reduction: It can be reduced to form 4-chloroaniline from 4-nitrochlorobenzene.

4-chloro-2-nitrobenzoic acid

4-chloro-2-nitrobenzoic acid: can undergo:

Reduction: It can be reduced to form 4-chloro-2-aminobenzoic acid.

Esterification: It can react with alcohols to form esters.

Amidation: It can react with amines to form amides.

Scientific Research Applications

4-Chloroaniline

4-Chloroaniline: is used in the industrial production of pesticides, drugs, and dyestuffs. It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim . It also exhibits antimicrobial action against some bacteria and molds .

4-chloro-2-nitrobenzoic acid

4-chloro-2-nitrobenzoic acid: is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals. It is also used in the preparation of co-crystals for nonlinear optical applications .

Mechanism of Action

4-Chloroaniline

The mechanism of action of 4-Chloroaniline involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. It acts as a precursor to chlorhexidine, which targets bacterial cell walls and membranes, causing leakage of cellular contents .

4-chloro-2-nitrobenzoic acid

The mechanism of action of 4-chloro-2-nitrobenzoic acid is primarily related to its role as an intermediate in chemical synthesis. It undergoes various chemical transformations to produce active pharmaceutical ingredients and other bioactive compounds .

Comparison with Similar Compounds

4-Chloroaniline: can be compared with other chloroaniline isomers, such as 2-chloroaniline and 3-chloroaniline. Each isomer has different chemical properties and reactivity due to the position of the chlorine atom on the benzene ring .

4-chloro-2-nitrobenzoic acid: can be compared with other nitrobenzoic acid derivatives, such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. The position of the nitro group affects the compound’s reactivity and applications .

Conclusion

Both 4-Chloroaniline and 4-chloro-2-nitrobenzoic acid are important compounds in the field of organic chemistry, with diverse applications in industry and research. Their unique chemical properties and reactivity make them valuable intermediates in the synthesis of various bioactive compounds and materials.

Properties

CAS No. |

816425-50-0 |

|---|---|

Molecular Formula |

C13H10Cl2N2O4 |

Molecular Weight |

329.13 g/mol |

IUPAC Name |

4-chloroaniline;4-chloro-2-nitrobenzoic acid |

InChI |

InChI=1S/C7H4ClNO4.C6H6ClN/c8-4-1-2-5(7(10)11)6(3-4)9(12)13;7-5-1-3-6(8)4-2-5/h1-3H,(H,10,11);1-4H,8H2 |

InChI Key |

JWSKEHWVBHIDTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)Cl.C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)

![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)

![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)

![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)

![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)